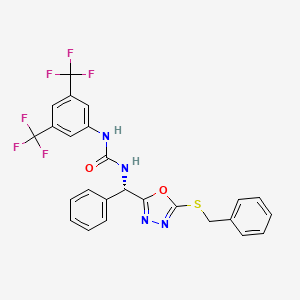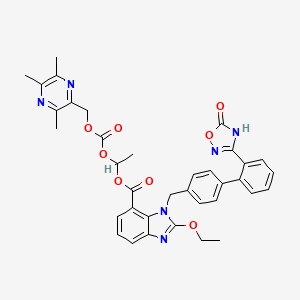
Azilsartan mepixetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azilsartan mepixetil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan belongs to the angiotensin-receptor blocking drug class and is a selective AT1 subtype angiotensin II receptor antagonist . It is primarily used for the treatment of hypertension and was first approved by the United States Food and Drug Administration in February 2011 .
Preparation Methods
Azilsartan mepixetil can be synthesized through various synthetic routes. One common method involves the reaction of azilsartan with mepixetil under specific conditions to form this compound . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Azilsartan mepixetil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azilsartan mepixetil has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of angiotensin II receptor antagonists . In biology, it is used to investigate the effects of angiotensin II receptor blockade on various physiological processes . In medicine, this compound is used to treat hypertension and has shown promising results in reducing blood pressure and improving cardiovascular outcomes . In industry, it is used in the development of new antihypertensive drugs and formulations .
Mechanism of Action
Azilsartan mepixetil exerts its effects by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle and adrenal gland tissues . This inhibition prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone release, and decreased sympathetic stimulation of vessels and kidneys . These actions result in a reduction in blood pressure and improved cardiovascular outcomes .
Comparison with Similar Compounds
Azilsartan mepixetil is part of the angiotensin II receptor blocker class, which includes other compounds such as losartan, valsartan, candesartan, irbesartan, eprosartan, telmisartan, and olmesartan . Compared to these compounds, this compound has shown higher affinity, a more potent inhibitory effect, and slower dissociation from the angiotensin receptor II type I . These properties contribute to its superior blood pressure-lowering effects and improved tolerability .
Properties
CAS No. |
1596357-16-2 |
|---|---|
Molecular Formula |
C36H34N6O8 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C36H34N6O8/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44) |
InChI Key |
JXSDNNVNQNYJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


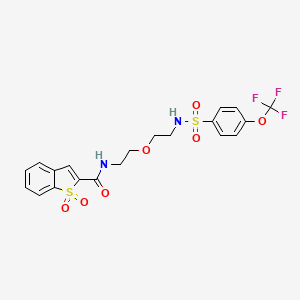
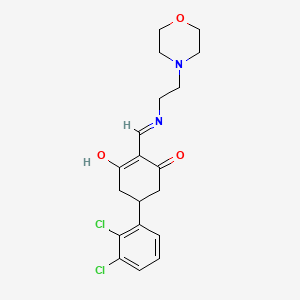
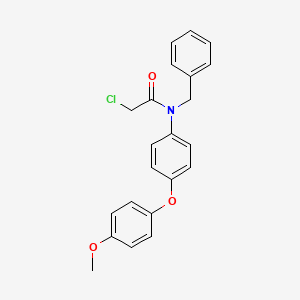
![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)
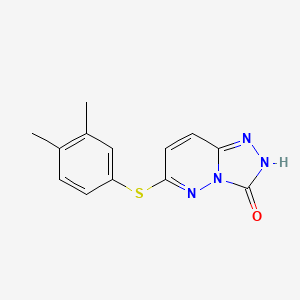
![(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone](/img/structure/B10831382.png)
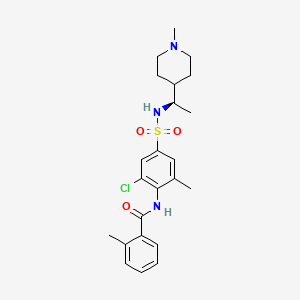
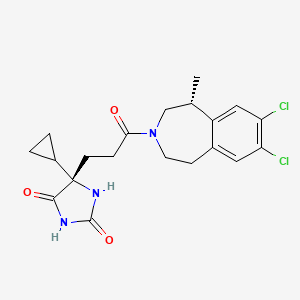
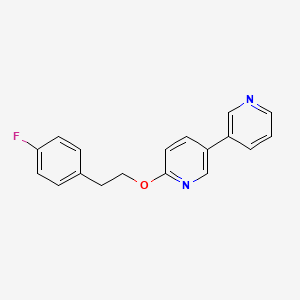
![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide](/img/structure/B10831408.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831414.png)
